molecular formula C13H20ClFN2 B11786892 3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride

3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride

Cat. No.: B11786892
M. Wt: 258.76 g/mol
InChI Key: JWMXOIQAZYTNRR-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and the piperidine derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroamphetamine: A stimulant with similar structural features but different pharmacological properties.

    3-Fluorobenzyl chloride: A precursor used in the synthesis of various fluorinated compounds.

Uniqueness

3-(3-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorobenzyl group with a piperidine ring and an amine group makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C13H20ClFN2

Molecular Weight

258.76 g/mol

IUPAC Name

3-[(3-fluorophenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C13H19FN2.ClH/c1-16-6-5-13(15)11(9-16)7-10-3-2-4-12(14)8-10;/h2-4,8,11,13H,5-7,9,15H2,1H3;1H

InChI Key

JWMXOIQAZYTNRR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC2=CC(=CC=C2)F)N.Cl

Origin of Product

United States

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